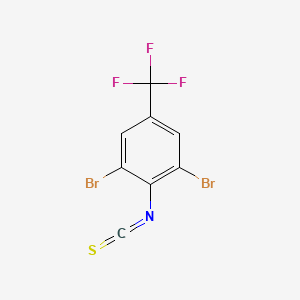
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H2Br2F3NS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar solvents and mild heating.
Addition Reactions: Reagents include primary and secondary amines, alcohols, and thiols. Conditions often involve room temperature or slight heating in the presence of a base.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction are less commonly reported but may involve standard oxidizing and reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include substituted phenyl isothiocyanates.
Addition Products: Products include thioureas, ureas, and other addition compounds formed by the reaction of the isothiocyanate group with nucleophiles.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to potential biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: Similar structure but lacks the bromine substitutions.
2,6-Dibromo-4-(trifluoromethyl)phenylboronic acid: Similar substitution pattern but with a boronic acid group instead of an isothiocyanate group.
Uniqueness
2,6-Dibromo-4-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and properties. This combination of substituents makes it a valuable compound for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C8H2Br2F3NS |
|---|---|
Peso molecular |
360.98 g/mol |
Nombre IUPAC |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Br2F3NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H |
Clave InChI |
PRTDGKRBLACVJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)N=C=S)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}propoxy)-1H-indol-1-yl]acetic acid](/img/structure/B13905745.png)

![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2R,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13905761.png)






![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)
